molecular formula C19H18N6O4S B2617273 N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide CAS No. 1421517-35-2

N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide

Cat. No. B2617273
M. Wt: 426.45
InChI Key: OSUIDRLABGEFDJ-UHFFFAOYSA-N
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Description

N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is a useful research compound. Its molecular formula is C19H18N6O4S and its molecular weight is 426.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research shows the synthesis of various compounds structurally related to N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide. These compounds demonstrate potential antimicrobial and antitumor activities. For instance, a study presented the synthesis of novel enaminones and their derivatives, showing cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard drugs (Riyadh, 2011).

Structural and Mechanistic Insights

Structural elucidation of related compounds has been explored. A study focused on the synthesis of pyrimidine derivatives and their co-crystallization with diaza-18-crown-6, revealing complex hydrogen-bonded supramolecular assemblies (Fonari et al., 2004). Another research synthesized thiazolopyrimidines, indicating their potential as antimicrobial agents, although they lacked appreciable antitumor activity (Said et al., 2004).

Antioxidant Properties

Research has also delved into the antioxidant properties of compounds with a similar structure. A study demonstrated the antioxidant activities of Cu(II) coordination complexes derived from related molecular structures, evaluated using various radical scavenging methods (Chkirate et al., 2020).

Potential Pharmaceutical Applications

Investigations into the potential pharmaceutical applications of structurally related compounds have been conducted. For example, compounds synthesized from 2-amino-2-oxazolines and unsaturated carboxylic esters were tested for anti-arrhythmic and hypocholesterolemic activities (Forfar et al., 1990). Another study explored the synthesis of triazolopyrimidines as potential antiasthma agents, showing their effectiveness as mediator release inhibitors (Medwid et al., 1990).

Supramolecular Chemistry and Material Science

The relevance of these compounds extends to supramolecular chemistry and material science. A study demonstrated the synthesis of novel pyrido[2,3-d]triazolo[4,5-a]pyrimidinones, contributing to the field of supramolecular chemistry (Hassneen & Abdallah, 2003).

properties

IUPAC Name

N-[5-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4S/c26-15-5-9-24(19(29)22-15)10-6-16(27)25-8-4-12-14(11-25)30-18(21-12)23-17(28)13-3-1-2-7-20-13/h1-3,5,7,9H,4,6,8,10-11H2,(H,21,23,28)(H,22,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUIDRLABGEFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CC=N3)C(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71788128

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